(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium
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Overview
Description
SLC4101431 is a potent SphK2 inhibitor (Ki = 90 nM, 100-fold SphK2 selectivity).
Scientific Research Applications
Antimicrobial and Anticancer Activities
Research on compounds structurally similar to (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium has shown promising antimicrobial and anticancer activities. For instance, Bayrak et al. (2009) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, revealing that these compounds displayed good to moderate activity against several microbes. Similarly, Yakantham et al. (2019) designed and synthesized 1,2,4-oxadiazole derivatives, which demonstrated good to moderate anticancer activity on various human cancer cell lines. These findings indicate the potential of such compounds in the development of new antimicrobial and anticancer agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009); (Yakantham, Sreenivasulu, & Raju, 2019).
Tuberculostatic Activity
A study by Foks et al. (2004) on phenylpiperazineacetic hydrazide derivatives, which share structural similarity with the compound , demonstrated significant tuberculostatic activity. This suggests that such compounds could be explored further for their potential in treating tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).
Biochemical and Electrophysiological Characterization
A research by Malherbe et al. (2009) on almorexant, a compound with a structural component similar to the (S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium, provided insights into its binding affinity and kinetics on human orexin receptors. This study highlights the importance of understanding the biochemical and pharmacological profiles of such compounds, which could be crucial in their application in sleep-related disorders (Malherbe, Borroni, Pinard, Wettstein, & Knoflach, 2009).
properties
Product Name |
(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium |
---|---|
Molecular Formula |
C29H28ClN7OS |
Molecular Weight |
558.101 |
IUPAC Name |
(S)-(2-((3-(4-((4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)(amino)methaniminium chloride |
InChI |
InChI=1S/C29H27N7OS.ClH/c30-28(31)36-16-4-7-24(36)17-26-34-27(35-37-26)22-12-14-23(15-13-22)32-29-33-25(18-38-29)21-10-8-20(9-11-21)19-5-2-1-3-6-19;/h1-3,5-6,8-15,18,24H,4,7,16-17H2,(H3,30,31)(H,32,33);1H/t24-;/m0./s1 |
InChI Key |
WVHXWAZCJVDGOD-JIDHJSLPSA-N |
SMILES |
NC(N1CCC[C@H]1CC2=NC(C3=CC=C(NC4=NC(C5=CC=C(C6=CC=CC=C6)C=C5)=CS4)C=C3)=NO2)=[NH2+].[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SLC4101431; SLC-4101431; SLC 4101431. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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